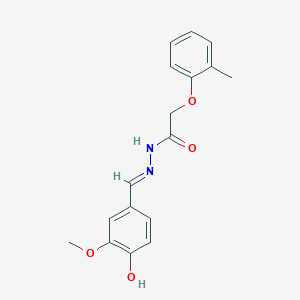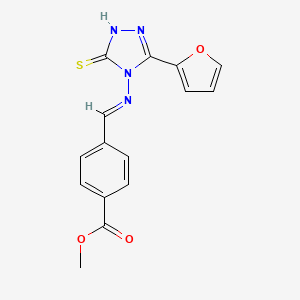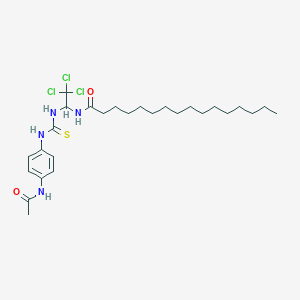
N'-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Hydroxy-3-méthoxybenzylidène)-5-(5-méthylfuran-2-yl)-1H-pyrazole-3-carbohydrazide est un composé organique synthétique qui appartient à la classe des hydrazones.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N’-(4-Hydroxy-3-méthoxybenzylidène)-5-(5-méthylfuran-2-yl)-1H-pyrazole-3-carbohydrazide implique généralement la réaction de condensation entre le 4-hydroxy-3-méthoxybenzaldéhyde et le 5-(5-méthylfuran-2-yl)-1H-pyrazole-3-carbohydrazide. Cette réaction est généralement effectuée en présence d’un catalyseur acide sous reflux. Le mélange réactionnel est ensuite refroidi, et le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés du produit. Des techniques de purification avancées, telles que la chromatographie sur colonne ou la cristallisation, peuvent être utilisées pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
N’-(4-Hydroxy-3-méthoxybenzylidène)-5-(5-méthylfuran-2-yl)-1H-pyrazole-3-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés d’hydrazine correspondants.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Des réactifs tels que les halogènes, les acides ou les bases dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des dérivés d’hydrazine.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Exploré comme candidat médicament potentiel pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de N’-(4-Hydroxy-3-méthoxybenzylidène)-5-(5-méthylfuran-2-yl)-1H-pyrazole-3-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, en modulant leur activité et en conduisant aux effets biologiques souhaités. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et du contexte biologique.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-(4-Hydroxybenzylidène)-5-(5-méthylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
- N’-(3-Méthoxybenzylidène)-5-(5-méthylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
Unicité
N’-(4-Hydroxy-3-méthoxybenzylidène)-5-(5-méthylfuran-2-yl)-1H-pyrazole-3-carbohydrazide est unique en raison de la présence de groupes hydroxy et méthoxy sur le fragment benzylidène, ce qui peut améliorer son activité biologique et sa spécificité par rapport à des composés similaires.
Propriétés
Numéro CAS |
303107-71-3 |
|---|---|
Formule moléculaire |
C17H16N4O4 |
Poids moléculaire |
340.33 g/mol |
Nom IUPAC |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O4/c1-10-3-6-15(25-10)12-8-13(20-19-12)17(23)21-18-9-11-4-5-14(22)16(7-11)24-2/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-9+ |
Clé InChI |
CCQPMTNQJSXFRH-GIJQJNRQSA-N |
SMILES isomérique |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC |
SMILES canonique |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC(=C(C=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11977258.png)
![(5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977262.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11977269.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977271.png)

![methyl 4-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11977279.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-YL)methylidene]acetohydrazide](/img/structure/B11977283.png)

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11977301.png)

![N-(4-methoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11977311.png)
![(3Z)-1-benzyl-5-bromo-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11977312.png)
![3-(4-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11977318.png)

